4-Aammg

Description

However, based on contextual clues, 4-(2-Aminoethyl)catechol hydrochloride () and 4-Aminoantipyrine (4-AAP) () are plausible candidates due to their structural and functional relevance in analytical and organic chemistry.

Properties

CAS No. |

134121-19-0 |

|---|---|

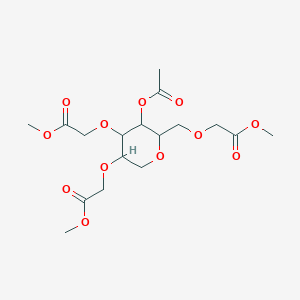

Molecular Formula |

C17H26O12 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

methyl 2-[[3-acetyloxy-4,5-bis(2-methoxy-2-oxoethoxy)oxan-2-yl]methoxy]acetate |

InChI |

InChI=1S/C17H26O12/c1-10(18)29-17-11(5-25-7-13(19)22-2)26-6-12(27-8-14(20)23-3)16(17)28-9-15(21)24-4/h11-12,16-17H,5-9H2,1-4H3 |

InChI Key |

JXIALSHWKIYOAV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |

Canonical SMILES |

CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |

Synonyms |

4-AAMMG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aammg typically involves the reductive cleavage of fully methylated, partially O-carboxymethylated cellulose. This process produces the desired compound along with its positional isomers . The reaction conditions often include the use of strong reducing agents and specific solvents to ensure the selective formation of the target compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aammg can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the methoxycarbonylmethyl groups to hydroxymethyl groups.

Substitution: The acetyl and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-Aammg has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers use this compound to investigate its interactions with biological molecules and potential effects on cellular processes.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound’s unique chemical properties make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Aammg involves its interaction with specific molecular targets and pathways. The acetyl and methoxycarbonylmethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but it is believed that the compound can modulate enzymatic activities and cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Overview

- 4-(2-Aminoethyl)catechol hydrochloride: This compound features a catechol core (dihydroxybenzene) with a 2-aminoethyl substituent at the 4-position. Its hydrochloride salt enhances solubility, making it valuable in biochemical assays and organic synthesis. The catechol moiety enables redox activity and metal chelation, while the aminoethyl group facilitates covalent conjugation in peptide synthesis or polymer chemistry .

- 4-Aminoantipyrine (4-AAP): Widely used in spectrophotometric detection of phenolic compounds, 4-AAP reacts with phenolic derivatives in the presence of oxidizing agents to form colored quinone-imine complexes. Its absorption peaks at 440, 445, and 480 nm () make it indispensable in environmental and pharmaceutical analysis for quantifying aminophenol isomers like o-, m-, and p-aminophenol.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Sensitivity in Detection Methods: 4-AAP outperforms p-aminophenol in spectrophotometric assays due to its higher molar absorptivity (ε ≈ 15,000 L·mol⁻¹·cm⁻¹ at 480 nm vs. ε ≈ 5,000 L·mol⁻¹·cm⁻¹ for p-aminophenol) . 4-(2-Aminoethyl)catechol’s redox activity enables electrochemical detection at lower concentrations (nM range) compared to non-catechol analogs .

Thermal and Chemical Stability: 4-FMA exhibits greater stability in physiological pH than catechol derivatives, which are prone to oxidation . p-Aminophenol degrades rapidly under UV light, whereas 4-AAP forms stable chromophores in oxidative conditions .

Biological Activity: Dopamine and 4-(2-Aminoethyl)catechol share structural motifs but differ in receptor affinity; dopamine binds D1/D2 receptors (Ki = 10–50 nM), while synthetic catechols show weaker binding (Ki > 1 µM) . 4-FMA’s fluorination enhances blood-brain barrier permeability compared to non-fluorinated amphetamines .

Research Findings and Limitations

- Spectrophotometric Applications: 4-AAP-based methods achieve a detection limit of 0.1 µg/L for phenolic contaminants, surpassing gas chromatography for aqueous samples . However, interference from thiols and reducing agents limits specificity.

- Synthetic Versatility: 4-(2-Aminoethyl)catechol’s amino group enables conjugation with fluorescent probes for live-cell imaging, but its auto-oxidation at neutral pH complicates long-term studies .

- Regulatory Challenges : Compounds like 4-FMA face restricted availability due to regulatory scrutiny, despite their utility in receptor-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.